2-Butanol, 1-(phenylthio)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanol, 1-(phenylthio)-, (S)- is a chiral secondary alcohol with a phenylthio group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-(phenylthio)-, (S)- typically involves the reaction of 2-butanol with thiophenol under specific conditions. One common method is the nucleophilic substitution reaction where thiophenol acts as a nucleophile, replacing a leaving group on the 2-butanol molecule. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of 2-Butanol, 1-(phenylthio)-, (S)- may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Butanol, 1-(phenylthio)-, (S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The phenylthio group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-Butanol, 1-(phenylthio)-, (S)- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and stereochemistry.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Butanol, 1-(phenylthio)-, (S)- involves its interaction with various molecular targets. The phenylthio group can participate in nucleophilic or electrophilic reactions, while the hydroxyl group can form hydrogen bonds or undergo oxidation-reduction reactions. These interactions can affect the compound’s reactivity and its role in different chemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Butanol: A secondary alcohol without the phenylthio group.
1-Butanol: A primary alcohol with a different structural arrangement.
Thiophenol: Contains the phenylthio group but lacks the butanol structure.
Uniqueness
2-Butanol, 1-(phenylthio)-, (S)- is unique due to its chiral nature and the presence of both a hydroxyl and a phenylthio group
Properties
CAS No. |
67210-33-7 |
---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
(2S)-1-phenylsulfanylbutan-2-ol |
InChI |
InChI=1S/C10H14OS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3/t9-/m0/s1 |
InChI Key |
KGDLDWVKFUCUME-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](CSC1=CC=CC=C1)O |
Canonical SMILES |
CCC(CSC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.